2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid
Description
2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a heterocyclic compound featuring a pyrazolo-oxazine core fused with an acetic acid moiety. This structure combines the rigidity of the bicyclic pyrazolo[5,1-b][1,3]oxazine system with the versatility of the carboxylic acid functional group. The compound is listed as a discontinued product by CymitQuimica, suggesting its role as a specialized intermediate in pharmaceutical or materials research .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-6-7(5-8(12)13)9-11(10-6)3-2-4-14-9/h2-5H2,1H3,(H,12,13) |
InChI Key |
LLBCFJZIYSUDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCOC2=C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with an appropriate oxirane derivative under acidic conditions to form the pyrazolo[5,1-b][1,3]oxazine ring. The subsequent acylation of the resulting intermediate with acetic anhydride yields the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can lead to the suppression of necroptosis-related inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo-oxazine derivatives exhibit diverse biological and chemical properties depending on substituent placement. Below is a comparative analysis of key analogs:
*Inferred from structural analogs ; †Estimated based on C₉H₁₂N₂O₃.
Physicochemical Properties
- Acidity : Carboxylic acid derivatives (e.g., 2-carboxylic acid) exhibit pH-dependent solubility, while esterified analogs (e.g., ethyl carboxylate) are more lipophilic .
Key Differentiators of this compound
- Substituent synergy : The 2-methyl group may hinder enzymatic degradation, while the acetic acid moiety enables conjugation or salt formation.
- Applications : Its discontinued status suggests niche use, possibly in early-stage drug development or as a reference standard.
Biological Activity
2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a heterocyclic compound notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 196.20 g/mol
- IUPAC Name : this compound
The structure features a pyrazolo[5,1-b][1,3]oxazine core with an acetic acid moiety that enhances its reactivity and biological activity.
Biological Activity
Recent studies have highlighted the biological significance of this compound:
- Inhibition of RIPK1 : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with various inflammatory diseases. This inhibition suggests potential therapeutic applications in conditions such as neurodegenerative diseases and inflammatory disorders.
- Analgesic Properties : Research indicates that related compounds exhibit analgesic effects. The synthesis of similar pyrazolone derivatives has demonstrated pain-relieving properties, suggesting that this compound may also have similar effects .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:
- Reagents : Use of nucleophilic agents in the presence of solvents like DMF.
- Yield : The reactions can yield significant quantities of the desired product with proper optimization.
Table 1: Summary of Biological Activities
| Activity | Mechanism/Target | Reference |
|---|---|---|
| Inhibition of RIPK1 | Modulates necroptosis | |
| Analgesic Effects | Pain modulation |
Case Study Examples
A study conducted on the analgesic properties of related pyrazolone derivatives demonstrated that these compounds could significantly reduce pain responses in animal models. The results indicated a dose-dependent effect, suggesting that structural modifications could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
